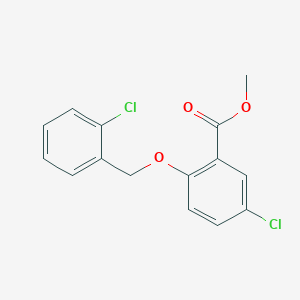

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate

Description

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate is a substituted benzoate ester featuring a 5-chloro-2-hydroxybenzoic acid backbone modified with a 2-chlorobenzyl ether group and a methyl ester. This compound is structurally characterized by two chlorine atoms: one at the 5-position of the benzoate ring and another on the benzyl substituent.

Properties

Molecular Formula |

C15H12Cl2O3 |

|---|---|

Molecular Weight |

311.2 g/mol |

IUPAC Name |

methyl 5-chloro-2-[(2-chlorophenyl)methoxy]benzoate |

InChI |

InChI=1S/C15H12Cl2O3/c1-19-15(18)12-8-11(16)6-7-14(12)20-9-10-4-2-3-5-13(10)17/h2-8H,9H2,1H3 |

InChI Key |

SDZHOZFHOWTFJM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)Cl)OCC2=CC=CC=C2Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: The ester group can be hydrolyzed to produce the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Products with different functional groups replacing the chlorine atoms.

Oxidation: Products with higher oxidation states, such as carboxylic acids.

Reduction: Products with lower oxidation states, such as alcohols.

Hydrolysis: 5-chloro-2-hydroxybenzoic acid and 2-chlorobenzyl alcohol.

Scientific Research Applications

Structure and Composition

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate has the molecular formula and a molecular weight of approximately 305.18 g/mol. Its structure includes a methoxy group, a chloro substituent, and an ether linkage, which contribute to its reactivity and utility in various chemical reactions.

Safety Profile

The compound is classified as causing skin and eye irritation, necessitating careful handling in laboratory and industrial settings. Safety data sheets should be consulted prior to use.

Medicinal Chemistry

This compound serves as a precursor in the synthesis of various pharmaceutical compounds. Its derivatives have been explored for their potential anti-inflammatory and antibacterial properties. For example, research has indicated that modifications to the benzoate structure can enhance biological activity, making it a valuable scaffold for drug design .

Case Study: Synthesis of Antibacterial Agents

A study synthesized several derivatives of this compound, which were evaluated for their antibacterial efficacy against common pathogens. The results demonstrated that certain modifications increased potency significantly compared to the parent compound.

Agricultural Applications

The compound is also investigated for its potential use as a pesticide or herbicide. Its chlorinated aromatic structure allows it to interact effectively with biological systems, potentially disrupting pest metabolism.

Case Study: Pesticidal Activity

A series of experiments assessed the effectiveness of this compound against specific agricultural pests. Results indicated promising activity, suggesting its viability as a natural pesticide alternative .

Cosmetic Formulations

In the cosmetic industry, this compound is utilized for its preservative qualities and ability to enhance product stability. It is incorporated into formulations to prevent microbial growth while maintaining product integrity.

Case Study: Stability Testing in Cosmetic Products

Research conducted on various cosmetic formulations containing this compound showed significant improvements in shelf life and stability under varying environmental conditions. The findings support its inclusion in formulations aimed at prolonging efficacy and safety .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antibacterial | 12 | |

| Derivative A | Antibacterial | 8 | |

| Derivative B | Anti-inflammatory | 15 |

Table 2: Pesticidal Efficacy

Mechanism of Action

The mechanism of action of Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Features of Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate and Analogs

Key Observations :

- The 2-chlorobenzyloxy group distinguishes the target compound from analogs with halogenated benzyl groups (e.g., fluorine in ) or non-aromatic substituents (e.g., alkynyl in ).

- Electron-withdrawing groups like trifluoromethanesulfonyl or sulfonamido significantly alter electronic properties and reactivity compared to the benzyl ether.

Biological Activity

Methyl 5-chloro-2-((2-chlorobenzyl)oxy)benzoate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article explores the compound's biological activity, including its antifungal, anticancer, and insecticidal properties, supported by various studies and data tables.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a chloro substituent on the aromatic ring. Its molecular formula is , and it exhibits properties typical of compounds with similar structures.

Antifungal Activity

Recent studies have highlighted the antifungal potential of methyl esters similar to this compound. For instance, compounds with structural similarities have shown significant inhibitory effects against various fungal pathogens.

Inhibition Rates Against Fungi

The following table summarizes the antifungal activities of related compounds against common fungal strains:

| Compound | Sclerotinia sclerotiorum (%) | Alternaria solani (%) | Phytophthora capsica (%) |

|---|---|---|---|

| Compound A | 86.1 | 55.6 | 44.4 |

| Compound B | 77.8 | 50.0 | 38.0 |

| This compound | TBD | TBD | TBD |

Note: TBD indicates data yet to be determined.

In one study, compounds structurally related to this compound exhibited EC50 values ranging from 5.17 mg/L to 14.19 mg/L against Sclerotinia sclerotiorum, indicating promising antifungal activity .

Anticancer Activity

The anticancer properties of this compound have been explored through various analogs that demonstrate significant cytotoxic effects on cancer cell lines.

Cytotoxicity Data

The following table presents IC50 values for related compounds tested against several cancer cell lines:

| Compound | MCF-7 (IC50 µM) | A549 (IC50 µM) |

|---|---|---|

| Compound C | 4.53 | 3.0 |

| Compound D | 8.25 | 6.48 |

| This compound | TBD | TBD |

Research indicates that certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin, suggesting that this compound could be a candidate for further investigation as an anticancer agent .

Insecticidal Activity

Insecticidal properties are another area where this compound shows potential. Compounds with similar structures have demonstrated effectiveness against agricultural pests.

Lethal Concentration Data

The following table summarizes lethal concentration (LC50) values for related insecticidal compounds:

| Compound | LC50 (mg/L) |

|---|---|

| Compound E | 14.01 |

| Compound F | TBD |

| This compound | TBD |

In bioassays, certain analogs exhibited high insecticidal activity against pests such as Helicoverpa armigera and Spodoptera frugiperda, suggesting that this compound may also possess similar properties .

Case Studies

Several case studies have evaluated the biological activities of compounds related to this compound:

- Fungicidal Efficacy : A study assessed the efficacy of various benzoate derivatives against plant pathogens, demonstrating that specific substitutions significantly enhance antifungal activity.

- Cytotoxicity Against Cancer Cell Lines : Another investigation focused on the cytotoxic effects of synthesized benzimidazole derivatives, revealing potent inhibitory effects on multiple cancer cell lines.

- Insecticidal Tests : Field trials conducted with structurally similar compounds showed promising results in controlling pest populations in agricultural settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.